molecular formula C24H25N2O6P B11467434 methyl 4-[2-amino-3-cyano-5-(diethoxyphosphoryl)-6-phenyl-4H-pyran-4-yl]benzoate

methyl 4-[2-amino-3-cyano-5-(diethoxyphosphoryl)-6-phenyl-4H-pyran-4-yl]benzoate

Cat. No.: B11467434
M. Wt: 468.4 g/mol
InChI Key: MSMMNYASRJRXHP-UHFFFAOYSA-N
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Description

Methyl 4-[2-amino-3-cyano-5-(diethoxyphosphoryl)-6-phenyl-4H-pyran-4-yl]benzoate is a complex organic compound belonging to the class of heterocyclic compounds It features a pyran ring fused with a benzoate moiety, and it is characterized by the presence of amino, cyano, and diethoxyphosphoryl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[2-amino-3-cyano-5-(diethoxyphosphoryl)-6-phenyl-4H-pyran-4-yl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a multi-component reaction involving an aldehyde, malononitrile, and a β-ketoester. This reaction is often catalyzed by a base such as piperidine or triethylamine.

    Introduction of the Diethoxyphosphoryl Group: The diethoxyphosphoryl group can be introduced via a phosphorylation reaction using diethyl phosphite in the presence of a base.

    Coupling with Benzoate: The final step involves coupling the pyran derivative with methyl 4-bromobenzoate under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Methyl 4-[2-amino-3-cyano-5-(diethoxyphosphoryl)-6-phenyl-4H-pyran-4-yl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-[2-amino-3-cyano-5-(diethoxyphosphoryl)-6-phenyl-4H-pyran-4-yl]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its functional groups and overall structure.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • Methyl 4-[2-amino-3-cyano-5-(diethoxyphosphoryl)-6-methyl-4H-pyran-4-yl]benzoate
  • Methyl 4-[2-amino-3-cyano-5-(diethoxyphosphoryl)-6-ethyl-4H-pyran-4-yl]benzoate

Comparison:

  • Structural Differences: The similar compounds differ in the substituents on the pyran ring, such as the presence of a methyl or ethyl group instead of a phenyl group.
  • Unique Features: Methyl 4-[2-amino-3-cyano-5-(diethoxyphosphoryl)-6-phenyl-4H-pyran-4-yl]benzoate is unique due to the presence of the phenyl group, which can influence its electronic properties and interactions with biological targets.
  • Applications: While all these compounds may have similar applications in medicinal chemistry and organic synthesis, the specific substituents can affect their reactivity, stability, and biological activity.

Properties

Molecular Formula

C24H25N2O6P

Molecular Weight

468.4 g/mol

IUPAC Name

methyl 4-(2-amino-3-cyano-5-diethoxyphosphoryl-6-phenyl-4H-pyran-4-yl)benzoate

InChI

InChI=1S/C24H25N2O6P/c1-4-30-33(28,31-5-2)22-20(16-11-13-18(14-12-16)24(27)29-3)19(15-25)23(26)32-21(22)17-9-7-6-8-10-17/h6-14,20H,4-5,26H2,1-3H3

InChI Key

MSMMNYASRJRXHP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=C(C1C2=CC=C(C=C2)C(=O)OC)C#N)N)C3=CC=CC=C3)OCC

Origin of Product

United States

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